4-cyclopropyloxane-3-carboxylic acid, Mixture of diastereomers
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Overview
Description
4-cyclopropyloxane-3-carboxylic acid, Mixture of diastereomers, is a compound that consists of a cyclopropyl group attached to an oxane ring, with a carboxylic acid functional group at the third position. This compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. Diastereomers have different physical and chemical properties, making this mixture particularly interesting for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyloxane-3-carboxylic acid, Mixture of diastereomers, typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a cyclopropyl-substituted alcohol with a carboxylic acid derivative in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the formation of the desired oxane ring structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to separate the diastereomers and obtain the desired mixture.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyloxane-3-carboxylic acid, Mixture of diastereomers, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
4-cyclopropyloxane-3-carboxylic acid, Mixture of diastereomers, has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-cyclopropyloxane-3-carboxylic acid, Mixture of diastereomers, involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylcarboxylic acid: Similar in structure but lacks the oxane ring.
Oxane-3-carboxylic acid: Contains the oxane ring but without the cyclopropyl group.
Cyclopropyloxane-2-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
Uniqueness
4-cyclopropyloxane-3-carboxylic acid, Mixture of diastereomers, is unique due to the presence of both the cyclopropyl group and the oxane ring, along with the carboxylic acid functional group. This combination of features imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
1780815-64-6 |
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Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
4-cyclopropyloxane-3-carboxylic acid |
InChI |
InChI=1S/C9H14O3/c10-9(11)8-5-12-4-3-7(8)6-1-2-6/h6-8H,1-5H2,(H,10,11) |
InChI Key |
XABXFDBQXHFBTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2CCOCC2C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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